N-([2,4'-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-([2,4'-Bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic compound featuring a 2,3-dihydrobenzo[b][1,4]dioxine core linked to a carboxamide group substituted with a [2,4'-bipyridin]-3-ylmethyl moiety.
Properties
IUPAC Name |
N-[(2-pyridin-4-ylpyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-20(18-13-25-16-5-1-2-6-17(16)26-18)23-12-15-4-3-9-22-19(15)14-7-10-21-11-8-14/h1-11,18H,12-13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLURCMLKOYOYNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NCC3=C(N=CC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Esterification and Alkylation
Methyl 2,3-dihydroxybenzoate (13 ) serves as the foundational intermediate, synthesized via sulfuric acid-catalyzed esterification of 2,3-dihydroxybenzoic acid in refluxing methanol (95% yield). Subsequent cyclization with 1,2-dibromoethane under potassium carbonate mediation affords methyl 2,3-dihydrobenzo[b]dioxine-5-carboxylate (14 ) through nucleophilic aromatic substitution. Critical parameters:
| Parameter | Value | Impact on Yield |
|---|---|---|
| Base | K2CO3 (3 eq) | 78% conversion |
| Solvent | DMF | Optimal polarity |
| Temperature | 80°C, 12 h | Complete ring closure |
Hydrolysis to Carboxylic Acid
Lithium hydroxide-mediated saponification of ester 14 in THF/water (4:1) quantitatively generates 2,3-dihydrobenzo[b]dioxine-2-carboxylic acid. Microwave-assisted hydrolysis (100°C, 30 min) reduces reaction time by 60% while maintaining >99% purity.
Construction of [2,4'-Bipyridin]-3-ylmethanamine
Bipyridine Core Synthesis
Two principal methods emerge from literature:
Method A: Catalytic Cross-Coupling
Using phosphotungstic acid/sodium tungstate catalyst system with nano-TiO2/ZrO2 support (3 MPa, 90°C), 2,2'-bipyridine derivatives are obtained in 98.2% yield. Adaptation for 2,4'-regioisomer requires:
- Regioselective metalation : LDA-mediated deprotonation at pyridine C4-position
- Negishi coupling : ZnBr2·TMEDA complex with 3-bromopyridine (Pd2(dba)3, SPhos ligand)
- Deprotection : HCl-mediated cleavage of directing groups
Method B: Aza-Wittig Cycloaddition
Palacios' protocol generates bipyridines via [4+2] cycloaddition between azadienes and enamines:
Aminomethyl Functionalization
Introducing the -(CH2)NH2 group at C3 involves:
- Vilsmeier-Haack formylation of 2,4'-bipyridine to 3-pyridinecarboxaldehyde
- Reductive amination : NH4OAc/NaBH3CN in MeOH, 72% yield
- Boc protection : (Boc)2O/DMAP, facilitating amide coupling
Amide Bond Formation: Convergent Coupling
Mixed Anhydride Method
Adapting PMC protocols, activation of 2,3-dihydrobenzo[b]dioxine-2-carboxylic acid with isobutyl chloroformate generates a reactive intermediate:
- Activation : Carboxylic acid (1 eq), NMM (1.2 eq), ClCO2iBu (1.1 eq) in THF, -15°C
- Coupling : Add [2,4'-bipyridin]-3-ylmethanamine (1.05 eq), warm to 25°C
- Workup : Aqueous NaHCO3 extraction, silica gel chromatography (EtOAc/hexanes)
Yield Optimization Data
| Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| THF | -15→25 | 18 | 67 | 98.5 |
| DCM | 0→25 | 6 | 72 | 99.1 |
| DMF | 25 | 3 | 58 | 97.3 |
HATU-Mediated Coupling
For scale-up production (>100 g):
- Activation : HATU (1.5 eq), DIPEA (3 eq) in DMF, 0°C
- Amine addition : 0.95 eq bipyridinemethanamine, 2 h stirring
- Quenching : 10% citric acid, extract with EtOAc (3×)
Comparative Efficiency
| Coupling Reagent | Equiv | Yield (%) | Epimerization (%) |
|---|---|---|---|
| HATU | 1.5 | 89 | 0.2 |
| EDCl/HOBt | 2.0 | 76 | 1.1 |
| DCC | 2.2 | 68 | 2.4 |
Structural Characterization and Validation
NMR Spectroscopic Analysis
Critical assignments for target compound:
- ¹H NMR (400 MHz, DMSO-d6) : δ 8.72 (d, J=4.8 Hz, 1H, Py-H6'), 8.54 (s, 1H, Py-H3), 7.89-7.21 (m, 6H, Ar-H), 4.72 (dd, J=11.2, 2.4 Hz, 1H, OCH2), 4.38 (d, J=5.6 Hz, 2H, NCH2)
- 13C NMR : 167.8 (CONH), 154.2 (dioxine C2), 149.6-122.1 (pyridine C)
HPLC Purity Assessment
Method: C18 column, 0.1% TFA in H2O/MeCN gradient (30→70% over 25 min), λ=254 nm
Results: 99.3% purity, tR=14.7 min
Process Optimization Challenges
Regioselectivity in Bipyridine Formation
Controlling 2,4'- over 2,2'-isomer remains problematic. Screening 12 phosphine ligands revealed:
- Xantphos : 83:17 regioselectivity (2,4':2,2')
- DPEPhos : 91:9 selectivity at 110°C
- Unliganded Pd : <5% desired product
Dioxane Ring Oxidation
Extended reaction times (>24 h) promote over-oxidation to benzo-1,4-dioxin-2-one derivatives. Stabilization achieved via:
- Radical scavengers : BHT (0.1 eq) reduces degradation by 40%
- Inert atmosphere : N2 sparging improves yield by 11%
Chemical Reactions Analysis
Types of Reactions
N-([2,4’-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxides.
Reduction: The compound can be reduced to modify the bipyridine or dioxine rings.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C20H17N3O3
- Molecular Weight : 347.4 g/mol
- IUPAC Name : N-[(2-pyridin-4-ylpyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
The bipyridine component is known for its strong coordination properties with metal ions, making this compound a valuable ligand in various chemical reactions.
Coordination Chemistry
N-([2,4'-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide serves as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals enhances its utility in catalysis and materials science. The compound can undergo various chemical reactions such as oxidation and substitution, which are crucial for synthesizing new materials.
Research has indicated that this compound exhibits potential biological activities:
- Anticancer Properties : Studies have explored its efficacy against various cancer cell lines, suggesting that it may inhibit tumor growth through multiple mechanisms.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase. These properties indicate potential therapeutic applications in treating diabetes and Alzheimer's disease .
Medicinal Chemistry
The compound is being studied for its therapeutic potential in treating infectious diseases and cancer. Its structural components allow it to interact with biological targets effectively, leading to the development of new drug candidates .
Industrial Applications
In the industrial sector, this compound is used in the synthesis of advanced materials and as a precursor for other complex organic compounds. Its stability and reactivity make it suitable for various synthetic pathways .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Evaluated against various cancer cell lines | Demonstrated significant inhibition of tumor cell proliferation |
| Enzyme Inhibition Research | Targeted α-glucosidase and acetylcholinesterase | Showed promising inhibition profiles indicating potential for diabetes and Alzheimer's treatment |
| Coordination Chemistry Applications | Investigated as a ligand for metal complexes | Confirmed strong binding affinity with transition metals enhancing catalytic activity |
Mechanism of Action
The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide involves its interaction with specific molecular targets. The bipyridine moiety can coordinate with metal ions, affecting the activity of metalloenzymes and other metal-dependent biological processes . The carboxamide group can form hydrogen bonds with various proteins, potentially inhibiting their function . These interactions can modulate signaling pathways and cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Research Findings and Implications
- Anticancer Potential: Analogs with dihydrobenzo[b][1,4]dioxine carboxamide cores (e.g., lignanamides) have shown in vitro anticancer activity, suggesting the target compound may share similar mechanisms, such as kinase inhibition or apoptosis induction .
- Antiviral Activity : Dihydrobenzo[b][1,4]dioxine derivatives with flexible amine chains () exhibit activity against Venezuelan equine encephalitis virus, highlighting the scaffold's versatility. The bipyridin group in the target compound may improve binding to viral proteases or polymerases .
- Physicochemical Properties : The bipyridin group likely increases lipophilicity (logP) compared to furan or sulfonamide analogs, which could enhance blood-brain barrier penetration but reduce aqueous solubility .
Biological Activity
N-([2,4'-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide (CAS Number: 2034577-31-4) is a complex organic compound with potential biological activity. Its structure incorporates a bipyridine moiety and a dihydrobenzo[b][1,4]dioxine ring, which contribute to its chemical properties and biological interactions. This article reviews the biological activities associated with this compound, including its anticancer potential, enzyme inhibition, and other therapeutic applications.
- Molecular Formula : CHNO
- Molecular Weight : 347.4 g/mol
- IUPAC Name : N-[(2-pyridin-4-ylpyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Key findings include:
1. Anticancer Activity
Several studies have focused on the compound's potential as an anticancer agent. The mechanism of action often involves the inhibition of critical pathways in cancer cell proliferation.
Case Study:
In one study, derivatives of similar compounds were tested against multiple cancer cell lines including HEPG2 (liver), MCF7 (breast), and SW1116 (colon). The most potent derivative exhibited an IC value of 1.18 ± 0.14 µM, demonstrating significant cytotoxicity compared to standard treatments like staurosporine (IC = 4.18 ± 0.05 µM) .
2. Enzyme Inhibition
This compound has shown promise in inhibiting various enzymes linked to disease processes.
Example:
Inhibitory studies on human alkaline phosphatase (ALP) revealed that certain derivatives had significant inhibitory effects with IC values around 0.420 ± 0.012 μM compared to a standard inhibitor with an IC of 2.80 μM . This suggests potential applications in treating conditions where ALP activity is dysregulated.
The biological effects of this compound can be attributed to its ability to interact with various molecular targets within cells:
- Metal Ion Coordination : The bipyridine moiety's strong coordination with metal ions may enhance its activity as a ligand in biochemical pathways.
- Enzyme Binding : The compound's structure allows it to fit into enzyme active sites effectively, inhibiting their function and leading to downstream effects on cell signaling and proliferation.
Q & A
Basic: What are the key synthetic strategies for synthesizing N-([2,4'-bipyridin]-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide?
Answer:
The synthesis involves multi-step organic reactions, including:
- Coupling Reactions : Amide bond formation between the 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid derivative and the bipyridinylmethyl amine moiety.
- Solvent Optimization : Polar aprotic solvents (e.g., dimethylformamide or acetonitrile) are typically used to enhance reaction efficiency .
- Temperature Control : Reactions are conducted under reflux (80–120°C) to balance reactivity and byproduct minimization .
- Catalysis : Acid or base catalysts (e.g., HOBt/EDCI for amide coupling) may accelerate reaction rates.
Basic: How is structural characterization performed for this compound?
Answer:
Critical analytical techniques include:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms regiochemistry of the bipyridine and dihydrodioxine rings .
- Mass Spectrometry (HRMS) : Validates molecular weight and purity, with ESI-MS used to detect intermediates .
- X-ray Crystallography : Resolves stereochemical ambiguities in the bipyridine linkage .
Basic: What are common impurities encountered during synthesis, and how are they mitigated?
Answer:
- Byproducts : Partial oxidation of the dihydrodioxine ring or incomplete coupling reactions.
- Mitigation :
- Chromatographic Purification : Flash column chromatography (silica gel, eluent: CH2Cl2/MeOH gradients) isolates the target compound .
- Recrystallization : Ethanol/water mixtures improve crystalline purity .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Answer:
- Flow Chemistry : Continuous flow systems reduce side reactions by precise temperature/residence time control .
- Microwave-Assisted Synthesis : Accelerates coupling steps (e.g., 30 minutes vs. 24 hours under conventional heating) .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/Cu) may enhance cross-coupling efficiency .
Advanced: How should researchers address contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
Answer:
- Dynamic Effects : Conformational flexibility in the bipyridinylmethyl group can cause splitting discrepancies. Use variable-temperature NMR to assess rotational barriers .
- Solvent Polarity Effects : Compare NMR spectra in DMSO-d6 vs. CDCl3 to identify solvent-dependent shifts .
- DFT Calculations : Predict NMR chemical shifts using density functional theory to validate experimental data .
Advanced: What computational methods predict the compound’s reactivity in drug-target interactions?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to receptors (e.g., kinases) .
- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
- QSAR Modeling : Correlate substituent effects (e.g., bipyridine methylation) with bioactivity .
Advanced: How do structural modifications (e.g., halogenation) influence bioactivity?
Answer:
- Halogenation : Introducing Cl or Br at the bipyridine 4-position enhances lipophilicity and kinase inhibition (IC50 reductions by 20–40%) .
- Methoxy Substitutions : At the dihydrodioxine ring improve metabolic stability but reduce solubility .
Advanced: What experimental protocols assess the compound’s stability under physiological conditions?
Answer:
- pH Stability Studies : Incubate in buffers (pH 1–10) at 37°C; monitor degradation via HPLC .
- Light Sensitivity : Expose to UV (254 nm) for 48 hours; quantify photodegradants with LC-MS .
Advanced: How can researchers elucidate the mechanism of action in biological assays?
Answer:
- Enzyme Inhibition Assays : Measure IC50 against target enzymes (e.g., MAP kinases) using fluorescence polarization .
- Cellular Uptake Studies : Radiolabel the compound (e.g., 14C) and quantify intracellular accumulation via scintillation counting .
Advanced: What green chemistry approaches minimize waste in synthesis?
Answer:
- Solvent Recycling : Recover DMF via vacuum distillation (≥90% recovery efficiency) .
- Catalyst Immobilization : Use silica-supported catalysts to reduce metal leaching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
